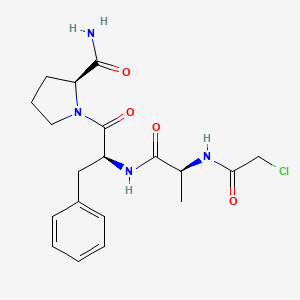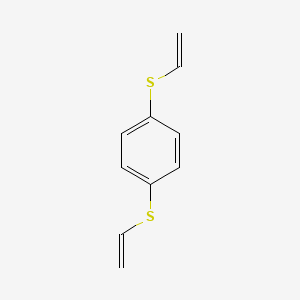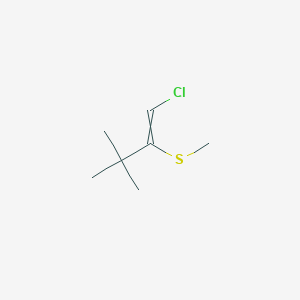
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C7H13ClS It is characterized by the presence of a chlorine atom, a methylsulfanyl group, and a double bond within its structure
Méthodes De Préparation
The synthesis of 1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethyl-1-butene with sulfur and chlorine reagents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of industrial-grade reagents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides, resulting in the formation of dihalides or haloalkanes.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and halogens. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, especially in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene exerts its effects involves interactions with specific molecular targets. The chlorine and methylsulfanyl groups play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
Comparaison Avec Des Composés Similaires
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene can be compared with other similar compounds, such as:
1-Chloro-3,3-dimethylbutane: Lacks the methylsulfanyl group and double bond, resulting in different reactivity and applications.
3,3-Dimethyl-1-butene: Does not contain the chlorine or methylsulfanyl groups, leading to distinct chemical properties.
1-Chloro-2-methyl-2-butene:
Propriétés
Numéro CAS |
83759-13-1 |
|---|---|
Formule moléculaire |
C7H13ClS |
Poids moléculaire |
164.70 g/mol |
Nom IUPAC |
1-chloro-3,3-dimethyl-2-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C7H13ClS/c1-7(2,3)6(5-8)9-4/h5H,1-4H3 |
Clé InChI |
KKCUPAQRGUGUDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=CCl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)

silane](/img/structure/B14413299.png)
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
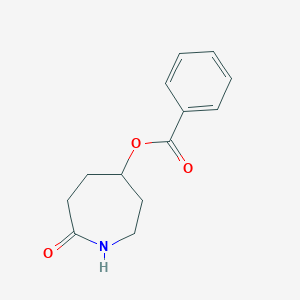
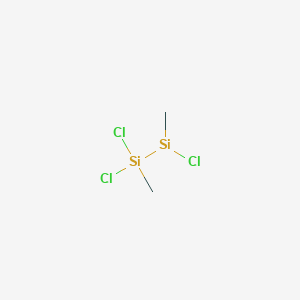
![({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid](/img/structure/B14413319.png)
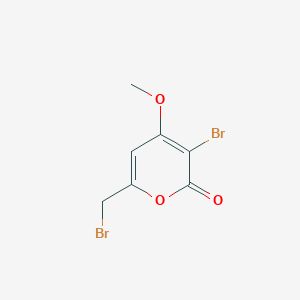
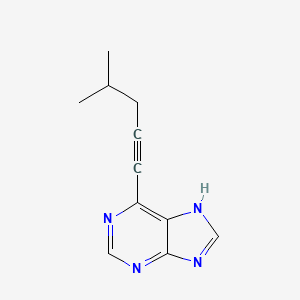
![(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14413325.png)
